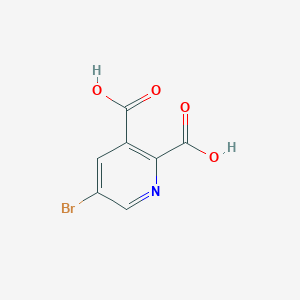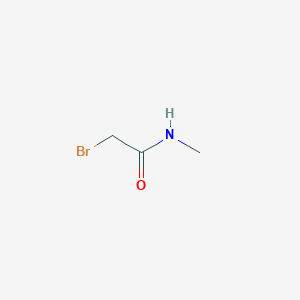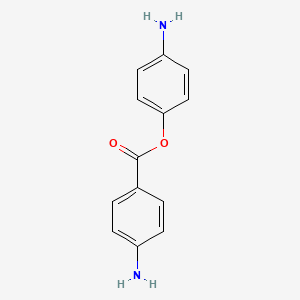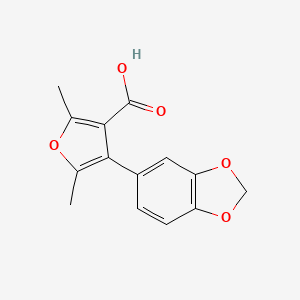![molecular formula C15H15BrN2 B1283160 5-溴-2-[3,4-二氢-1(2H)-喹啉基]苯胺 CAS No. 112631-33-1](/img/structure/B1283160.png)
5-溴-2-[3,4-二氢-1(2H)-喹啉基]苯胺
描述
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is a compound that can be associated with the family of brominated quinolines. These compounds are of interest due to their potential applications in medicinal chemistry, particularly in the development of drugs for infectious diseases. The synthesis and study of such compounds are crucial for understanding their chemical behavior and for the design of novel therapeutic agents.
Synthesis Analysis
The synthesis of brominated quinolines typically involves a multi-step process. For instance, the Knorr synthesis is a well-known method for preparing quinoline derivatives. In one study, 6-bromo-2-chloro-4-methylquinoline was prepared as a starting material for work on infectious diseases. The synthesis involved a condensation between β-keto esters and 4-bromoaniline, followed by cyclization into 6-bromoquinolin-2(1H)-one, a reaction known as the Knorr reaction . Although the specific synthesis of 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated quinolines is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. The steric effects of substituents on the quinoline ring can govern the cyclization step in the synthesis, as observed in the study of various anilides . The molecular structure of these compounds is crucial for their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Brominated quinolines can undergo various chemical reactions, including cyclization and rearrangement. For example, a brominated 1,4-benzodiazepin-2-one compound was found to rearrange into a quinazolin-2-aldehyde upon heating, and further into ester and acid derivatives . Similarly, 4-bromoethyl 2(H) quinolinone was synthesized through acylation, bromination, and cyclization reactions . These reactions are indicative of the reactivity of brominated quinolines and their potential for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinolines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a bromine atom can increase the density and molecular weight of the compound. The overall yield and purity of these compounds, as reported in the synthesis of 4-bromoethyl 2(H) quinolinone, can reach high levels, indicating efficient synthetic methods and the potential for large-scale production .
科学研究应用
化学合成和结构扩展:Marull & Schlosser (2003)的研究表明苯胺的环化-缩合反应,这可能为生产多样化化学结构的5-溴-2-[3,4-二氢-1(2H)-喹啉基]苯胺提供启示。
Knorr合成改进:Wlodarczyk et al. (2011)在喹啉的Knorr合成方面的工作可能与涉及5-溴-2-[3,4-二氢-1(2H)-喹啉基]苯胺的合成途径相关。
作为Rho激酶抑制剂的潜力:Letellier等人(2008年)讨论了喹啉-2-酮衍生物的合成,表明其在抑制Rho激酶酶的潜在应用,这可能为5-溴-2-[3,4-二氢-1(2H)-喹啉基]苯胺的研究提供了探索方向(Letellier et al., 2008)。
杂环化合物合成:Mmonwa和Mphahlele(2016年)展示了使用卤代苯胺衍生物合成含氮杂环化合物,这可能适用于5-溴-2-[3,4-二氢-1(2H)-喹啉基]苯胺(Mmonwa & Mphahlele, 2016)。
抗菌特性:Wang et al. (2016)关于具有抗菌特性的喹啉-4-羧酸衍生物的研究表明了5-溴-2-[3,4-二氢-1(2H)-喹啉基]苯胺在开发新的抗菌剂领域的潜在应用。
光化学反应:Nishio等人(2000年)探讨了苯胺的N-(2-卤代烷酰)衍生物的光化学反应,这可能有助于了解5-溴-2-[3,4-二氢-1(2H)-喹啉基]苯胺的光化学特性(Nishio et al., 2000)。
安全和危害
属性
IUPAC Name |
5-bromo-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCNDHDLJLISFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


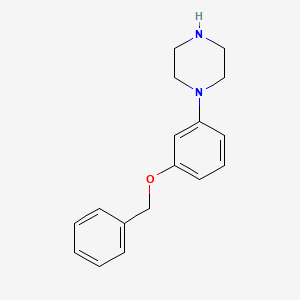
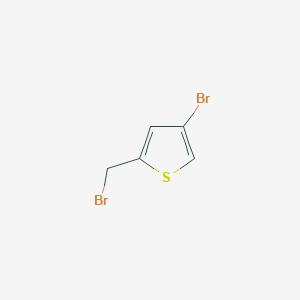
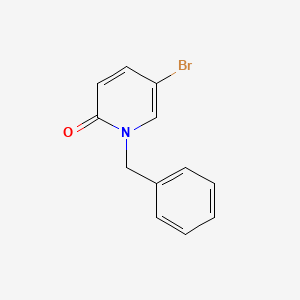

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
